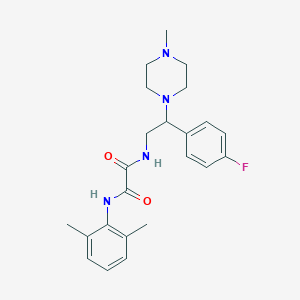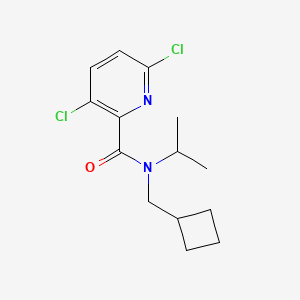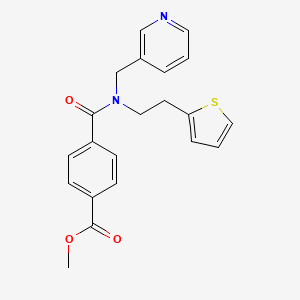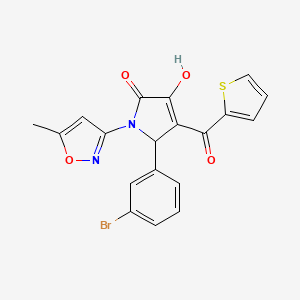![molecular formula C10H12N2O3 B2362701 N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 303148-72-3](/img/structure/B2362701.png)
N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 303148-72-3. Its molecular weight is 208.22 and its IUPAC name is methyl (2E)-2-[1-(3-hydroxyphenyl)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-4-3-5-9(13)6-8/h3-6,11,13H,1H2,2H3,(H,12,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Chemical Properties and Identification
“N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 303148-72-3 and a molecular weight of 208.22 . It is also known as "methyl (2E)-2-[1-(3-hydroxyphenyl)ethylidene]hydrazinecarboxylate" .
Use in Research and Development
This compound is available from suppliers for scientific research needs . It is often used in laboratory settings for various experiments and studies .
Interaction with Lanthanides
One study used potentiometric and spectroscopic techniques to study the interaction of a similar compound, “N’-[1-(2-hydroxyphenyl)ethylidene]Isonicotinohydrazide”, with trivalent Pr, Nd, Gd, Tb, and Ho ions . This suggests potential applications in the study of lanthanide chemistry.
Synthesis of Bioactive Compounds
Schiff bases, such as “2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol”, are important intermediates for the synthesis of various bioactive compounds . They have been reported to show a variety of biological activities including antibacterial, antifungal, anti-viral, anti-cancer, anti-mosquito larvae, and herbicidal activities .
Green Synthesis of Methylene Diphenyl Diisocyanate (MDI)
“Methyl N-phenyl carbamate” is an important intermediate for the green synthesis of methylene diphenyl diisocyanate (MDI) as well as many other important products . Although it’s not exactly the same compound, it suggests potential applications in the synthesis of MDI and other products.
properties
IUPAC Name |
methyl N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-4-3-5-9(13)6-8/h3-6,13H,1-2H3,(H,12,14)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEXCNVXKXWQID-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)




![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)

![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)


![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

